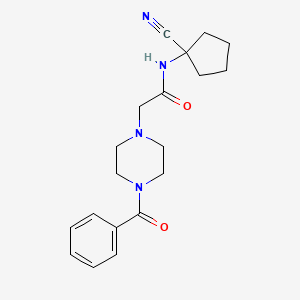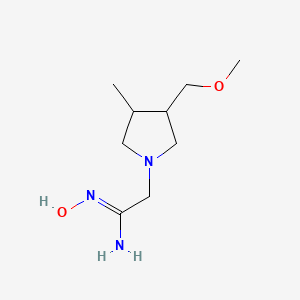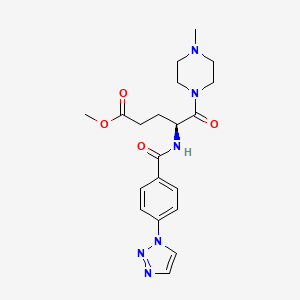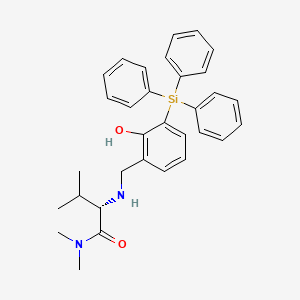![molecular formula C17H14N4S B15282373 6-(Biphenyl-4-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282373.png)
6-(Biphenyl-4-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[1,1’-biphenyl]-4-yl-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a biphenyl group, a triazole ring, and a thiadiazole ring, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 6-[1,1’-biphenyl]-4-yl-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate biphenyl derivatives with triazole and thiadiazole precursors. One common method involves the cyclization of 4-amino-5-mercapto-3-ethyl-1,2,4-triazole with biphenyl carboxylic acid derivatives under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
6-[1,1’-biphenyl]-4-yl-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6-[1,1’-biphenyl]-4-yl-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The triazole and thiadiazole rings can bind to enzymes and receptors, inhibiting their activity. For example, the compound can inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cancer cell growth . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-[1,1’-biphenyl]-4-yl-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles such as:
6-phenyl-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but with a phenyl group instead of a biphenyl group.
6-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Contains a chlorophenyl group, which can enhance its biological activity.
6-(4-fluorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The presence of a fluorine atom can increase its lipophilicity and membrane permeability.
The uniqueness of 6-[1,1’-biphenyl]-4-yl-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its biphenyl group, which can enhance its binding affinity to biological targets and improve its overall biological activity.
Eigenschaften
Molekularformel |
C17H14N4S |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-ethyl-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4S/c1-2-15-18-19-17-21(15)20-16(22-17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
YNVUEXJVIXGXKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282292.png)


![9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6,9-dicarboxylate](/img/structure/B15282309.png)

![N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide](/img/structure/B15282321.png)

![3-[6-(2-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15282329.png)
![2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B15282339.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15282382.png)
![isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282384.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B15282387.png)
